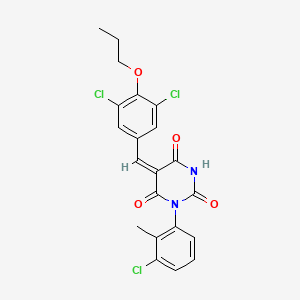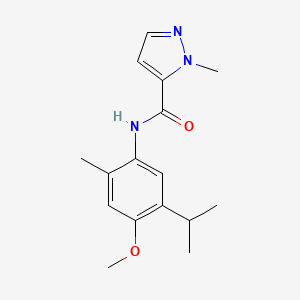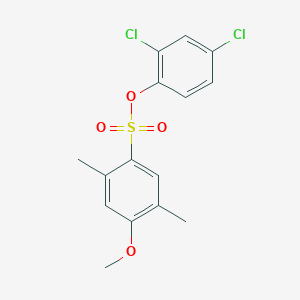
N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea
Overview
Description
N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea (CPE-HETU) is a chemical compound that has been widely studied for its potential applications in scientific research. CPE-HETU is a thiourea derivative that has been synthesized and tested for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea has been shown to have anticancer effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea. One area of research could focus on further elucidating its mechanism of action. Another area of research could focus on optimizing its use in cancer treatment, such as developing more effective delivery methods. Additionally, N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea could be studied for its potential use in other areas, such as neurodegenerative diseases and metabolic disorders.
Scientific Research Applications
N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. N-(2-chlorophenyl)-N'-(2-hydroxyethyl)thiourea has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-7-3-1-2-4-8(7)12-9(14)11-5-6-13/h1-4,13H,5-6H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWDINJNSDBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4752455.png)
![N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4752460.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B4752482.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4752492.png)
![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)

![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)




![5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4752546.png)

